molecular formula C12H13FO3 B13662752 Ethyl 2-(4-acetyl-2-fluorophenyl)acetate

Ethyl 2-(4-acetyl-2-fluorophenyl)acetate

Cat. No.: B13662752
M. Wt: 224.23 g/mol
InChI Key: HOBFCLUBSAEHIE-UHFFFAOYSA-N
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Description

Ethyl 2-(4-acetyl-2-fluorophenyl)acetate (C₁₂H₁₃FO₃) is a fluorinated aromatic ester featuring a phenyl ring substituted with a fluorine atom at the ortho-position (C2) and an acetyl group (-COCH₃) at the para-position (C4). The molecule also contains an ethyl ester (-CH₂COOCH₂CH₃) side chain. This compound is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, where fluorine and acetyl substituents enhance metabolic stability and binding affinity .

Properties

Molecular Formula

C12H13FO3

Molecular Weight

224.23 g/mol

IUPAC Name

ethyl 2-(4-acetyl-2-fluorophenyl)acetate

InChI

InChI=1S/C12H13FO3/c1-3-16-12(15)7-10-5-4-9(8(2)14)6-11(10)13/h4-6H,3,7H2,1-2H3

InChI Key

HOBFCLUBSAEHIE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)C(=O)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-acetyl-2-fluorophenyl)acetate typically involves the esterification of 2-(4-acetyl-2-fluorophenyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation and crystallization are employed to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-acetyl-2-fluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(4-carboxy-2-fluorophenyl)acetic acid.

    Reduction: Ethyl 2-(4-hydroxy-2-fluorophenyl)acetate.

    Substitution: Ethyl 2-(4-substituted-2-fluorophenyl)acetate derivatives.

Scientific Research Applications

Ethyl 2-(4-acetyl-2-fluorophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-acetyl-2-fluorophenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

The structural and functional attributes of ethyl 2-(4-acetyl-2-fluorophenyl)acetate are compared below with six closely related analogs, focusing on molecular features, physicochemical properties, and applications.

Structural and Functional Comparisons

Key Observations:

Fluorine Substitution: The ortho-fluorine in the target compound introduces steric hindrance and electronic effects distinct from para-fluoro analogs (e.g., ethyl 2-(4-fluorophenyl)acetate). The ortho-substitution may reduce rotational freedom and influence intermolecular interactions .

Acetyl vs. Other Substituents :

  • The acetyl group (-COCH₃) in the target compound is electron-withdrawing, contrasting with electron-donating groups like methoxy (-OCH₃) in ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate (C₁₂H₁₅FO₄) . This difference impacts reactivity in electrophilic aromatic substitution and hydrogen-bonding capabilities.
  • Trifluoromethyl (-CF₃) substituents (e.g., ethyl 2-(3-trifluoromethylphenyl)acetate) provide stronger electron withdrawal than acetyl, often leading to higher acidity and altered pharmacokinetics .

Ester Group Variations: Replacing the ethyl ester with a tert-butyl group (e.g., tert-butyl 2-(4-acetyl-2-fluorophenyl)acetate) increases steric bulk and lipophilicity, which can affect solubility and membrane permeability . Phenoxy-linked esters (e.g., ethyl 2-(4-fluorophenoxy)acetate) introduce an ether linkage, altering hydrolysis kinetics compared to direct phenyl-acetate esters .

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